methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a methoxy group at position 6, a phenylacetyl imino substituent at position 2, and an acetoxy ester moiety. Its Z-configuration (indicated by (2Z)) ensures specific stereoelectronic properties, influencing reactivity and biological interactions. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This compound’s structure-activity relationships (SAR) can be elucidated through comparisons with analogs bearing variations in substituents, stereochemistry, and functional groups.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-24-14-8-9-15-16(11-14)26-19(21(15)12-18(23)25-2)20-17(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQBTQDYAZZQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 2-aminothiophenol with phenylacetyl chloride to form the benzothiazole ring, followed by methoxylation and esterification reactions . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the sulfur atom.
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s benzothiazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Key Observations :
- Electron-Donating vs.
- Halogenation : Dichloro-substituted analogs (e.g., 2j) exhibit significantly higher inhibitory activity, suggesting halogens enhance target binding via hydrophobic interactions or dipole effects .
- Acyl Group Diversity : Replacing phenylacetyl with bulkier groups (e.g., piperidine-sulfonyl benzoyl) may improve metabolic stability but reduce solubility .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Findings :
- Methoxy vs. Sulfamoyl : The target’s methoxy group balances lipophilicity and solubility, whereas sulfamoyl analogs prioritize aqueous solubility for antimicrobial applications .
- Halogenation Trade-offs : Dichloro-substituted compounds (e.g., 2j) achieve high potency but suffer from poor solubility, limiting in vivo utility .
Spectroscopic and Crystallographic Data
- NMR : The target’s ¹H NMR would show distinct signals for methoxy (~δ 3.8 ppm), phenylacetyl protons (~δ 7.3 ppm for aromatic, δ 3.6 ppm for CH₂), and acetate methyl (~δ 3.3 ppm). This contrasts with sulfamoyl analogs, where SO₂NH₂ protons appear as a singlet near δ 7.1 ppm .
Biological Activity
Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiazole ring, which is significant for its biological interactions. The presence of methoxy and phenylacetyl groups enhances its reactivity and binding affinity to biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
2. Anticancer Activity
The compound has also been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of key enzymes that are crucial for cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It binds to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
- Receptor Interaction : The compound may interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
Case Studies
Several studies have documented the effects of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study B (2025) | Showed induction of apoptosis in breast cancer cell lines through caspase activation. |
| Study C (2024) | Evaluated the compound's efficacy in combination with existing antibiotics, enhancing their effectiveness against resistant strains. |
Comparative Analysis with Similar Compounds
This compound is structurally similar to other benzothiazole derivatives but stands out due to its unique substituents. These differences significantly impact their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| Similar Compound A | Benzothiazole without methoxy group | Moderate antimicrobial activity |
| Similar Compound B | Benzothiazole with different acetamide substitution | Low anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
